
N,N-Dihexadecylhexadecan-1-amine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dihexadecylhexadecan-1-amine N-oxide is a chemical compound that belongs to the class of amine oxides. Amine oxides are characterized by the presence of a nitrogen-oxygen coordinate covalent bond with three additional hydrogen and/or substituent groups attached to nitrogen . This compound is known for its surfactant properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N,N-Dihexadecylhexadecan-1-amine N-oxide typically involves the oxidation of the corresponding tertiary amine. One common method is the reaction of the tertiary amine with hydrogen peroxide in the presence of a base . The reaction proceeds through the formation of an intermediate N-hydroxyamine, which is then deprotonated to form the N-oxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dihexadecylhexadecan-1-amine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to the corresponding amine under reducing conditions.
Substitution: The compound can participate in substitution reactions where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peroxycarboxylic acids are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include alkenes (from Cope elimination), substituted amines, and other functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
N,N-Dihexadecylhexadecan-1-amine N-oxide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N-Dihexadecylhexadecan-1-amine N-oxide involves its ability to interact with lipid membranes and proteins. The compound can disrupt lipid bilayers, leading to changes in membrane permeability and protein function . This property makes it useful in various biochemical and biophysical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylhexadecan-1-amine: Another amine oxide with similar surfactant properties.
1-Octanamine, N,N-Dimethyl, N-Oxide: A shorter-chain analog with similar chemical behavior.
Uniqueness
N,N-Dihexadecylhexadecan-1-amine N-oxide is unique due to its long alkyl chains, which enhance its surfactant properties and make it particularly effective in disrupting lipid membranes . This distinguishes it from shorter-chain analogs and other amine oxides.
Eigenschaften
CAS-Nummer |
189290-24-2 |
|---|---|
Molekularformel |
C48H99NO |
Molekulargewicht |
706.3 g/mol |
IUPAC-Name |
N,N-dihexadecylhexadecan-1-amine oxide |
InChI |
InChI=1S/C48H99NO/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49(50,47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-48H2,1-3H3 |
InChI-Schlüssel |
IDIFYCUWDANIJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCC)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



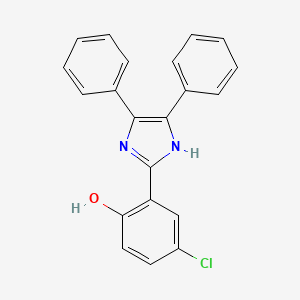
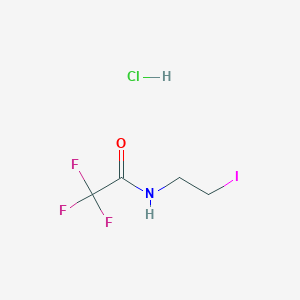
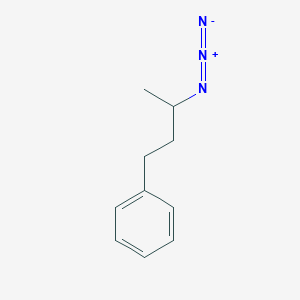
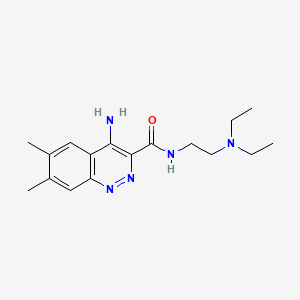
![2-Ethyl-1-oxa-4,6,9-trithiaspiro[4.4]nonane](/img/structure/B14267859.png)
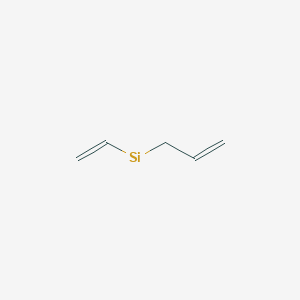

![[(1-Iodohex-1-en-1-yl)selanyl]benzene](/img/structure/B14267883.png)
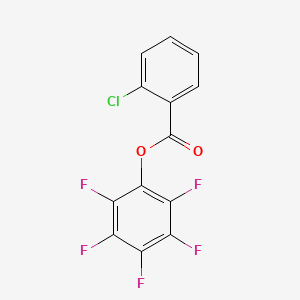
![2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene](/img/structure/B14267887.png)
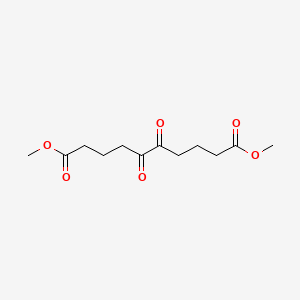
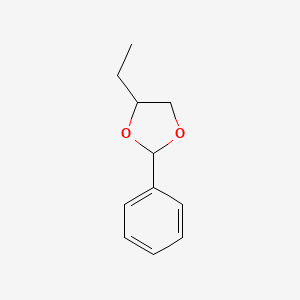
![1-[(2-Methoxypropan-2-YL)peroxy]dodecane](/img/structure/B14267899.png)
